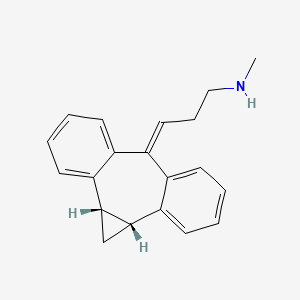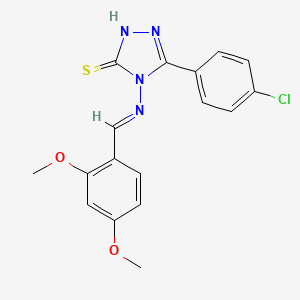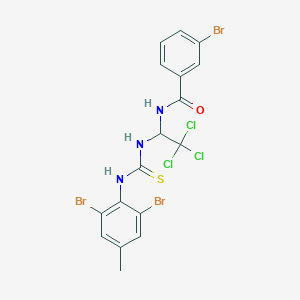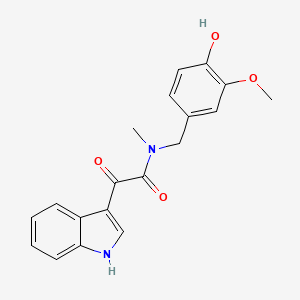![molecular formula C21H25N5O6S B12008595 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12008595.png)
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-アミノ-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3,5-ジメトキシフェニル)アセトアミドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、3つの窒素原子を含む5員環であるトリアゾール環の存在によって特徴付けられます。
準備方法
合成経路および反応条件
2-{[4-アミノ-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3,5-ジメトキシフェニル)アセトアミドの合成は、通常、容易に入手可能な出発物質から始まる複数の段階を伴います。一般的な合成経路には、次の段階が含まれます。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを酸性または塩基性条件下で反応させることにより、環化反応によって合成することができます。
スルファニル基の導入: スルファニル基は、チオール試薬を用いた求核置換反応によって導入することができます。
アセトアミド部分の付加: アセトアミド基は、ピリジンなどの塩基の存在下で、無水酢酸または塩化アセチルを用いたアシル化反応によって付加することができます。
工業生産方法
大規模な工業生産の場合、この化合物の合成には、高収率と高純度を確保するために最適化された反応条件が用いられる場合があります。これには、効率的な触媒の使用、温度と圧力の制御された条件、再結晶またはクロマトグラフィーなどの精製技術が含まれます。
化学反応の分析
反応の種類
2-{[4-アミノ-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3,5-ジメトキシフェニル)アセトアミドは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化して、対応するスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、特定の官能基を還元することができます。
置換: この化合物は、置換基の性質と反応条件に応じて、求核置換反応または求電子置換反応に参加することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、酢酸を溶媒として。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、エタノールを溶媒として。
置換: ハロゲン化試薬、水酸化ナトリウムまたは炭酸カリウムなどの塩基。
主な生成物
これらの反応から生成される主な生成物は、関与する特定の官能基によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生み出し、還元はアミンまたはアルコールの形成をもたらす可能性があります。
科学研究への応用
2-{[4-アミノ-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3,5-ジメトキシフェニル)アセトアミドは、科学研究において幅広い用途があります。
化学: この化合物は、より複雑な分子の合成のための構成単位として、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性、抗真菌性、抗癌性などの潜在的な生物活性について研究されています。
医学: この化合物は、特に特定の疾患を標的とする新薬の開発における潜在的な治療用途について調査されています。
産業: 新しい材料の開発と、官能化ポリマーやその他の工業用化学物質の合成のための前駆体として使用されています。
科学的研究の応用
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.
作用機序
2-{[4-アミノ-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3,5-ジメトキシフェニル)アセトアミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、次のように効果を発揮する可能性があります。
酵素への結合: 代謝経路に関与する特定の酵素の阻害または活性化。
受容体との相互作用: 細胞表面または細胞内の受容体の活性を調節する。
細胞プロセスの中断: DNA複製、タンパク質合成、細胞分裂などの細胞プロセスに影響を与える。
類似の化合物との比較
類似の化合物
4-(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)-4-メチルモルホリニウムクロリド: 有機合成における縮合剤として使用されます.
ジシラン架橋アーキテクチャ: ユニークな電子構造を持つ有機ケイ素化合物.
海洋由来化合物: 抗菌活性を有する天然物.
ユニークさ
2-{[4-アミノ-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3,5-ジメトキシフェニル)アセトアミドは、独自の化学反応性と潜在的な生物活性を付与する官能基の特定の組み合わせにより、ユニークです。そのトリアゾール環と複数のメトキシ基は、研究と産業におけるさまざまな用途のための汎用性の高い化合物になります。
類似化合物との比較
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Disilane-bridged architectures: Organosilicon compounds with unique electronic structures.
Marine-derived compounds: Natural products with antimicrobial properties.
Uniqueness
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its triazole ring and multiple methoxy groups make it a versatile compound for various applications in research and industry.
特性
分子式 |
C21H25N5O6S |
|---|---|
分子量 |
475.5 g/mol |
IUPAC名 |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O6S/c1-28-14-8-13(9-15(10-14)29-2)23-18(27)11-33-21-25-24-20(26(21)22)12-6-16(30-3)19(32-5)17(7-12)31-4/h6-10H,11,22H2,1-5H3,(H,23,27) |
InChIキー |
BHLWAJPUOKHQDI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12008521.png)
![5-(2,4-Dichlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008522.png)
![5-(4-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12008535.png)

![N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide](/img/structure/B12008541.png)
![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008543.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008555.png)

![2-(2,4-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B12008570.png)


![2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12008587.png)
![2-(4-Methoxyphenyl)-5-((3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008596.png)
